Macrocin

Description

Propriétés

Numéro CAS |

11049-15-3 |

|---|---|

Formule moléculaire |

C45H75NO17 |

Poids moléculaire |

902.1 g/mol |

Nom IUPAC |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C45H75NO17/c1-12-32-29(21-57-44-41(56-11)38(53)36(51)25(5)59-44)17-22(2)13-14-30(48)23(3)18-28(15-16-47)39(24(4)31(49)19-33(50)61-32)63-43-37(52)35(46(9)10)40(26(6)60-43)62-34-20-45(8,55)42(54)27(7)58-34/h13-14,16-17,23-29,31-32,34-44,49,51-55H,12,15,18-21H2,1-11H3/b14-13+,22-17+/t23-,24+,25-,26-,27+,28+,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-/m1/s1 |

Clé InChI |

UFUYRGNJTFAODM-MIUQDMJTSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |

SMILES isomérique |

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)OC |

SMILES canonique |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |

Synonymes |

macrocin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Macrocin Biosynthesis Pathway in Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocin is a key intermediate in the biosynthesis of the macrolide antibiotic tylosin, a widely used veterinary therapeutic produced by the soil bacterium Streptomyces fradiae. A thorough understanding of the intricate enzymatic steps leading to the formation of this compound is paramount for the rational design of strain improvement strategies and the generation of novel antibiotic derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and the experimental methodologies employed to elucidate this complex process.

The this compound Biosynthetic Gene Cluster (tyl)

The biosynthesis of this compound is orchestrated by a large set of genes organized in the tyl gene cluster, which constitutes approximately 1% of the S. fradiae genome and comprises at least 43 open reading frames.[1][2] This cluster encodes all the necessary enzymes for the synthesis of the polyketide core, the deoxysugar moieties, and the subsequent tailoring reactions, in addition to genes conferring self-resistance and regulating the pathway.[1][2]

The this compound Biosynthesis Pathway

The formation of this compound is a multi-step process that can be broadly divided into three main stages:

-

Polyketide Backbone Synthesis: The pathway initiates with the synthesis of the 16-membered macrolactone ring, tylactone, by a Type I polyketide synthase (PKS).

-

Post-PKS Modifications of the Macrolactone Ring: Following its formation and release from the PKS, the tylactone ring undergoes a series of oxidative modifications.

-

Glycosylation and Sugar Tailoring: The modified tylactone is then glycosylated with three different deoxysugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose. The latter is further methylated to form D-mycinose.

The final structure of this compound consists of the modified tylactone core glycosylated with mycaminose and mycinose. The subsequent addition of mycarose to the mycaminose moiety leads to the formation of tylosin.

I. Synthesis of the Tylactone Core

The synthesis of the tylactone backbone is catalyzed by the tylactone synthase (TYLS), a large multi-enzyme complex encoded by the tylG genes (TylGI-V).[3] This Type I PKS consists of a loading module and seven extension modules, each responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. The precursor units for the synthesis of tylactone are derived from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[4] The terminal thioesterase domain of TylGV catalyzes the release and cyclization of the linear polyketide chain to form the 16-membered tylactone ring.[3]

II. Post-PKS Tailoring and Glycosylation Steps to this compound

The biosynthesis of this compound from tylactone involves a series of enzymatic reactions, including oxidations and glycosylations. The sequence of these events has been elucidated through studies of blocked mutants and bioconversion experiments.[5]

The proposed preferred pathway from tylactone to this compound is as follows:

-

Attachment of Mycaminose: The first glycosylation step is the attachment of the deoxysugar D-mycaminose to the C-5 hydroxyl group of tylactone, forming 5-O-mycaminosyl-tylactone (OMT). This reaction is catalyzed by the glycosyltransferase TylM2.[6][7]

-

Oxidation at C-20: The methyl group at C-20 of OMT is hydroxylated to a hydroxymethyl group.

-

Oxidation at C-20 to a Formyl Group: The C-20 hydroxymethyl group is further oxidized to a formyl group.

-

Hydroxylation at C-23: The methyl group at C-23 is hydroxylated to a hydroxymethyl group.

-

Attachment of 6-deoxy-D-allose: The deoxysugar 6-deoxy-D-allose is attached to the C-23 hydroxyl group. The genes tylD, tylJ, and tylN are proposed to be involved in the biosynthesis of the unmethylated mycinose precursor, 6-deoxy-D-allose.[8]

-

O-methylation of 6-deoxy-D-allose: The attached 6-deoxy-D-allose undergoes two sequential O-methylation steps to form mycinose. The 2'''-O-methylation, catalyzed by the methyltransferase TylE, precedes the 3'''-O-methylation.[8] The product of the first methylation is demethylthis compound. The final step in the formation of this compound is the 3'''-O-methylation of demethylthis compound, catalyzed by the S-adenosyl-L-methionine:this compound O-methyltransferase, TylF.[8]

The following diagram illustrates the biosynthetic pathway from tylactone to this compound:

Quantitative Data on Tylosin and Precursor Production

The production of tylosin and its precursors can be significantly influenced by genetic modifications and fermentation conditions. The following table summarizes production data from various S. fradiae strains.

| Strain | Relevant Genotype/Condition | Product(s) Measured | Titer (g/L) | Reference |

| S. fradiae TM-224 | Wild Type | Tylosin | 5.7 | [9] |

| S. fradiae TM-224 | Optimized raw cornmeal and nitrogen source | Tylosin | 7.2 | [9] |

| S. fradiae TM-224 | Fed-batch culture with raw cornmeal (10 days) | Tylosin | 13.5 | [9] |

| Mutant γ-1 | Irradiation mutagenesis | Tylosin | 6.87-fold increase over wild-type | [10] |

| High-yield mutant | UV and sodium nitrite mutagenesis | Tylosin | Not specified, 10% higher than wild-type in initial screen | [11] |

Experimental Protocols

Fermentation of Streptomyces fradiae for Tylosin Production

a. Seed Culture Medium: [11]

-

Corn steep liquor: 6 g/L

-

Soybean cake flour: 5 g/L

-

Yeast extract: 5 g/L

-

Soybean oil: 5 g/L

-

CaCO₃: 3 g/L

-

pH adjusted to 7.2

b. Fermentation Medium: [11]

-

Soybean oil: 41.4 g/L

-

Corn flour: 14 g/L

-

Corn protein flour: 8 g/L

-

Fish meal: 7 g/L

-

Cottonseed flour: 2 g/L

-

Peanut meal: 4 g/L

-

Hot fried soybean cake flour: 5 g/L

-

Betaine hydrochloride: 0.9 g/L

-

CoCl₂·6H₂O: 6 mg/L

-

NiSO₄·6H₂O: 4 mg/L

-

(NH₄)₂HPO₄: 0.1 g/L

-

MgSO₄·7H₂O: 0.3 g/L

-

CaCO₃: 2 g/L

-

pH adjusted to 7.0

Protocol:

-

Inoculate a single colony or spore suspension of S. fradiae into the seed culture medium.

-

Incubate at 28-30°C with shaking (e.g., 220 rpm) for 48 hours.

-

Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculation rate.

-

Incubate the fermentation culture at 30-32°C with shaking for 5-10 days.[9]

-

Monitor tylosin production periodically by taking samples for analysis.

Bioconversion Studies with Blocked Mutants

This method is used to identify intermediates in the biosynthetic pathway by feeding a putative precursor to a mutant strain blocked at an earlier step.

Protocol:

-

Cultivate a mutant strain of S. fradiae blocked in a specific biosynthetic step (e.g., a tylactone-negative mutant) in a suitable fermentation medium.

-

After a certain period of growth (e.g., 24-48 hours), add a sterile solution of the purified intermediate to be tested (e.g., OMT, demethylthis compound) to the culture.

-

Continue the fermentation for an additional period (e.g., 48-72 hours).

-

Harvest the culture broth and extract the macrolides.

-

Analyze the extract by HPLC or LC-MS to detect the conversion of the fed intermediate into downstream products.

Gene Knockout using CRISPR/Cas9

CRISPR/Cas9-mediated gene editing is a powerful tool for creating targeted gene deletions in S. fradiae.

General Protocol Outline: [12][13][14]

-

Design and Construction of the CRISPR/Cas9 Plasmid:

-

Design a specific single guide RNA (sgRNA) targeting the gene of interest.

-

Synthesize and anneal oligonucleotides encoding the sgRNA.

-

Clone the annealed sgRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).

-

Construct a donor DNA template containing the upstream and downstream homology arms of the target gene, flanking a selection marker if necessary.

-

-

Transformation and Conjugation:

-

Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. fradiae.

-

-

Selection and Screening of Mutants:

-

Select for S. fradiae exconjugants on a medium containing appropriate antibiotics.

-

Screen the exconjugants by PCR using primers flanking the target gene to identify colonies with the desired deletion.

-

-

Curing of the CRISPR Plasmid (if necessary):

-

Culture the confirmed mutant in the absence of antibiotic selection to promote the loss of the temperature-sensitive CRISPR plasmid.

-

HPLC Analysis of Tylosin and its Precursors

Method Outline: [15][16][17][18][19][20]

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the supernatant and mycelium.

-

Extract the macrolides from the supernatant and/or mycelium using a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Filter the extract through a 0.22 µm filter before injection.

-

-

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M formic acid or ammonium formate).

-

Flow Rate: 0.4 - 1.0 mL/min.

-

Detection: UV detector at 280-290 nm.

-

Column Temperature: 35-40°C.

-

Conclusion

The biosynthesis of this compound in Streptomyces fradiae is a complex and tightly regulated process involving a large suite of enzymes encoded within the tyl gene cluster. A detailed understanding of this pathway, from the assembly of the polyketide backbone to the final tailoring reactions, is essential for the development of improved production strains and the generation of novel macrolide antibiotics. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate and manipulate this important biosynthetic pathway.

References

- 1. CN103074402B - Culture medium for producing tylosin through fermentation of streptomyces fradiae and fermentation method - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Tylactone synthase - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of polyketide metabolism in Streptomyces fradiae by tylosin and its glycosylated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 15. 2.7 HPLC procedures and PK analysis of tylosin [bio-protocol.org]

- 16. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]

- 19. Generation and characterization of two acid-resistant this compound O-methyltransferase variants with a higher enzyme activity at 30 °C from Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]

Elucidation of the Chemical Structure of Macrocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocin, a significant macrolide antibiotic, serves as a direct biosynthetic precursor to Tylosin, a widely used veterinary therapeutic. A comprehensive understanding of its chemical architecture is paramount for endeavors in drug development, semi-synthetic modifications, and the exploration of novel antibiotic derivatives. This technical guide provides a detailed examination of the chemical structure of this compound, leveraging spectroscopic data and established experimental protocols for macrolide antibiotics. Due to the limited availability of specific public domain spectroscopic data for this compound (also known as Tylosin C or 3'''-O-demethyltylosin), this guide utilizes data from its closely related and extensively studied derivative, Tylosin A, as a representative model for illustrative purposes. The methodologies and principles described herein are directly applicable to the structural elucidation of this compound.

Chemical Structure and Properties

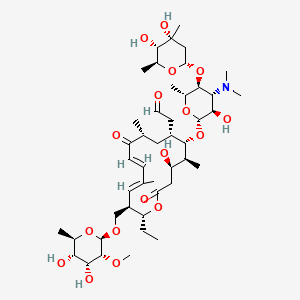

This compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae.[1] Its core structure consists of a macrocyclic lactone ring to which deoxy sugars are attached.[2] The chemical formula for this compound is C_45H_75NO_17, with a molecular weight of approximately 902.1 g/mol .

| Property | Value | Source |

| Molecular Formula | C_45H_75NO_17 | PubChem |

| Molecular Weight | 902.1 g/mol | PubChem |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | PubChem |

| Synonyms | Tylosin C, 3'''-O-demethyltylosin | Multiple Sources |

Spectroscopic Data for Structural Elucidation

The definitive structure of macrolide antibiotics is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1: Representative ¹H NMR Data (based on Tylosin A in CDCl₃) [3][4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Representative) |

| 9.66 | s | 1H | Aldehyde H-20 |

| 7.21 - 8.50 | m | - | Aromatic/Vinylic Protons |

| 4.0 - 5.0 | m | - | Sugar Protons, CH-O |

| 2.0 - 3.0 | m | - | Aliphatic Protons |

| 0.8 - 1.5 | m | - | Methyl/Methylene Protons |

Table 2.1.2: Representative ¹³C NMR Data (based on Tylosin A in CDCl₃) [3][4]

| Chemical Shift (ppm) | Carbon Type | Assignment (Representative) |

| 203.4 | C=O | Aldehyde C-20 |

| 174.3 | C=O | Lactone C-1 |

| 110 - 150 | C=C | Vinylic Carbons |

| 90 - 105 | C-O | Anomeric Carbons |

| 60 - 80 | C-O | Sugar/Aglycone Carbons |

| 10 - 50 | CH, CH₂, CH₃ | Aliphatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the structure and identifying substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Table 2.2.1: Representative Mass Spectrometry Data (based on Tylosin A) [5][6]

| m/z (Mass-to-Charge Ratio) | Ion Type | Interpretation |

| 916.5 | [M+H]⁺ | Protonated molecular ion of Tylosin A |

| 772.5 | [M+H - mycarose]⁺ | Loss of the mycarose sugar moiety |

| 598.4 | [M+H - mycarose - mycaminose]⁺ | Loss of both mycarose and mycaminose sugars |

| 174.1 | [mycaminose+H]⁺ | Fragment corresponding to the mycaminose sugar |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of macrolide antibiotics like this compound.

Isolation and Purification of this compound

-

Fermentation: Culture Streptomyces fradiae in a suitable nutrient medium under optimal conditions for macrolide production.

-

Extraction: After fermentation, adjust the pH of the filtrate to 9.0 and extract the macrolides using an organic solvent such as butyl acetate.[7]

-

Back Extraction: The organic extract is then subjected to a two-step back-extraction process. First, an acidic aqueous solution (pH 5.5-6.0) is used, followed by a more acidic solution (pH 2.5-4.0).[7]

-

Purification: The crude extract is purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other Tylosin-related compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.

-

2D NMR Experiments: To establish connectivity, acquire two-dimensional NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for large molecules.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides information about the different substructures of the molecule, such as the sugar moieties and the macrolide ring.[6]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Tylosin

This compound is a key intermediate in the biosynthesis of Tylosin. The pathway involves the sequential addition of sugar moieties to the tylactone core.

References

- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylosin [sitem.herts.ac.uk]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]

In Vitro Antibacterial Spectrum of Macrocin: A Technical Guide

Disclaimer: The following technical guide utilizes data for Erythromycin, a well-characterized macrolide antibiotic, as a representative for Macrocin. This approach has been adopted due to the limited availability of specific and comprehensive in vitro antibacterial spectrum data for a compound explicitly named "this compound" in publicly accessible scientific literature. Erythromycin is the progenitor of the macrolide class and its antibacterial profile is considered indicative of the general spectrum of this antibiotic family.

Executive Summary

This compound, a member of the macrolide class of antibiotics, exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and some atypical pathogens. Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect at therapeutic concentrations. This guide provides a detailed overview of the in vitro antibacterial spectrum of this compound, presented through a comprehensive data summary of Minimum Inhibitory Concentrations (MICs). Furthermore, it outlines the standardized experimental protocols for determining antibacterial susceptibility and visualizes the key molecular and procedural pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of macrolide antibiotics.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound, represented by Erythromycin, is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) in µg/mL.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Positive | 0.25 - >64 | - | - |

| Streptococcus pneumoniae | Positive | ≤0.06 - ≥8 | 0.06 | 0.06 |

| Haemophilus influenzae | Negative | 0.5 - 4 | - | - |

| Moraxella catarrhalis | Negative | ≤0.06 - >0.5 | - | 0.12 |

| Escherichia coli | Negative | 16 - >1024 | - | - |

| Pseudomonas aeruginosa | Negative | 8 - >64 | - | - |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented is a composite from multiple sources.

Mechanism of Action

This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action prevents the elongation of the polypeptide chain, ultimately halting bacterial growth. At higher concentrations, macrolides can be bactericidal.

Experimental Protocols: Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro efficacy of an antimicrobial agent. The broth microdilution method is a standardized and widely used protocol for this purpose.

Materials

-

Test compound (this compound/Erythromycin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Further dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well containing the antimicrobial dilution with the prepared bacterial inoculum.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Conclusion

This compound, as a representative macrolide antibiotic, demonstrates significant in vitro activity against a range of clinically relevant bacteria, particularly Gram-positive cocci. The standardized broth microdilution method provides a reliable and reproducible means of quantifying this activity. Understanding the antibacterial spectrum and the underlying mechanism of action is crucial for the rational development and clinical application of this important class of antibiotics. Further research is warranted to elucidate the specific activity of compounds explicitly identified as "this compound" to build upon this foundational understanding.

The Inner Workings of a Bacterial Protein Synthesis Inhibitor: A Technical Guide to the Mechanism of Action of Macrocin on Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocin, a member of the macrolide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth examination of the mechanism of action of this compound on bacterial ribosomes. We will explore its binding site within the nascent peptide exit tunnel, its context-dependent effects on peptide bond formation, and the molecular basis of bacterial resistance. This document consolidates quantitative binding and inhibition data, details key experimental protocols for studying macrolide-ribosome interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and its Clinical Significance

This compound, also known as tylosin B, is a 16-membered macrolide antibiotic. Macrolides are a clinically important class of antibiotics that are effective against a broad spectrum of bacterial pathogens, particularly Gram-positive bacteria. They are widely used to treat respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases. The primary target of macrolides is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, macrolides inhibit bacterial growth and proliferation. Understanding the precise mechanism of action of macrolides like this compound is crucial for the development of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.

The Molecular Mechanism of this compound Action

The inhibitory effect of this compound on bacterial protein synthesis is a multi-faceted process centered on its interaction with the 50S large ribosomal subunit.

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

This compound binds to a single site on the 50S ribosomal subunit, located within the nascent peptide exit tunnel (NPET). This tunnel is a pathway through which the newly synthesized polypeptide chain emerges from the ribosome. The binding site is primarily composed of 23S ribosomal RNA (rRNA) and is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed.

Key rRNA nucleotides that form the macrolide binding pocket include residues in Domain V of the 23S rRNA, such as A2058 and A2059, and residues in Domain II, like A752. The specific interactions between this compound and these rRNA residues are critical for its high-affinity binding and inhibitory activity. The macrolactone ring of the antibiotic establishes hydrophobic and van der Waals interactions with the tunnel wall, while its sugar moieties can form hydrogen bonds with specific rRNA bases.

Inhibition of Protein Synthesis: Beyond a Simple Plug

The traditional model for the mechanism of action of macrolides proposed that they act as a "plug" in the NPET, physically blocking the passage of the growing polypeptide chain and causing translation to stall. While steric hindrance does play a role, recent evidence has revealed a more nuanced and context-specific mechanism of inhibition.

The inhibitory effect of this compound is dependent on the amino acid sequence of the nascent polypeptide chain being synthesized. Specifically, macrolides are known to induce ribosome stalling at particular peptide motifs, such as Arg/Lys-X-Arg/Lys. This context-specific inhibition suggests that the interaction between the nascent peptide, the ribosome, and the bound macrolide allosterically modulates the activity of the PTC. The binding of this compound can induce conformational changes in the PTC, even from a distance, that are incompatible with efficient peptide bond formation for certain donor and acceptor substrates.

Furthermore, macrolide binding can lead to the premature dissociation of peptidyl-tRNA from the ribosome. This abortive release of incomplete polypeptide chains contributes to the overall inhibition of protein synthesis.

Mechanisms of Bacterial Resistance

The clinical efficacy of macrolides is threatened by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the modification of the antibiotic's target site on the ribosome. This is often achieved through the enzymatic methylation of the N6 position of adenine A2058 in the 23S rRNA by Erm-type methyltransferases. This modification reduces the binding affinity of macrolides to the ribosome, thereby rendering the antibiotic ineffective.

Other resistance mechanisms include mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22, which can also alter the drug-binding site. Additionally, some bacteria have acquired efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target.

Quantitative Data on Macrolide-Ribosome Interactions

Precise quantitative data on the binding affinity and inhibitory concentration of macrocins are essential for understanding their potency and for the development of novel derivatives. As specific data for this compound (tylosin B) is limited, this section presents representative data for closely related and well-studied macrolides.

Table 1: Ribosome Binding Affinity of Representative Macrolides

| Macrolide | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |

| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-Erythromycin) | 4.9 ± 0.6 nM | [1] |

| Solithromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-Solithromycin) | 5.1 ± 1.1 nM | [1] |

| Tylosin | Escherichia coli | Kinetic and Footprinting Analysis | High-affinity binding observed | [2] |

Table 2: In Vitro Inhibitory Activity of Representative Macrolides

| Macrolide | Bacterial Species | Parameter | Value | Reference |

| Erythromycin | Staphylococcus aureus | IC50 | 0.36 µg/ml | [3] |

| Clarithromycin | Staphylococcus aureus | IC50 | 0.15 µg/ml | [3] |

| Azithromycin | Staphylococcus aureus | IC50 | 5 µg/ml | [3] |

| Rokitamycin | Streptococcus pneumoniae | MIC90 | 0.5 µg/ml |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound on bacterial ribosomes.

Ribosome Binding Assay (Filter Binding Method)

This assay measures the direct binding of a radiolabeled macrolide to purified ribosomes.

Materials:

-

Purified 70S ribosomes from the target bacterial species.

-

Radiolabeled this compound (e.g., [¹⁴C]- or [³H]-macrocin).

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

-

Nitrocellulose filters (0.45 µm pore size).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

Protocol:

-

Prepare a series of reaction mixtures containing a fixed concentration of purified ribosomes (e.g., 50 nM) and varying concentrations of radiolabeled this compound in binding buffer.

-

Include a control reaction with a high concentration of unlabeled this compound to determine non-specific binding.

-

Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosome-bound macrolide will be retained on the filter, while unbound macrolide will pass through.

-

Wash the filters twice with ice-cold binding buffer to remove any remaining unbound macrolide.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each macrolide concentration.

-

Plot the specific binding as a function of the macrolide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract).

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine).

-

This compound stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

Protocol:

-

Set up a series of in vitro translation reactions, each containing the cell-free extract, DNA template, and amino acid mixture.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.

-

Incubate on ice for 30 minutes.

-

Collect the protein precipitate by filtering the mixture through a glass fiber filter.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis at each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

This technique provides high-resolution structural information about the interaction of this compound with the ribosome.

Protocol:

1. Sample Preparation:

- Purify 70S ribosomes from the target bacterium.

- Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

- Apply a small volume (3-4 µL) of the ribosome-macrocin complex solution to a cryo-EM grid (e.g., a holey carbon grid).

- Blot the grid to remove excess liquid, leaving a thin film of the sample.

- Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.

2. Data Collection:

- Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

- Collect a large dataset of images (micrographs) of the ribosome-macrocin particles at different orientations. This is typically done using automated data collection software.

3. Image Processing and 3D Reconstruction:

- Use image processing software (e.g., RELION, cryoSPARC) to perform the following steps:

- Motion Correction: Correct for any beam-induced motion during image acquisition.

- CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope.

- Particle Picking: Automatically select individual ribosome particles from the micrographs.

- 2D Classification: Classify the particle images into different views to remove junk particles and assess sample quality.

- 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to obtain a high-resolution 3D map of the ribosome-macrocin complex.

- Model Building and Refinement: Fit an atomic model of the ribosome and the this compound molecule into the 3D density map.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex molecular interactions and experimental workflows involved in studying the mechanism of action of this compound.

Caption: Mechanism of this compound action on the bacterial ribosome.

Caption: Workflow for a ribosome binding assay.

Caption: Cryo-EM workflow for ribosome-ligand complexes.

Conclusion

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis through a complex, context-dependent mechanism. A thorough understanding of its interaction with the ribosome at the molecular level is paramount for overcoming resistance and for the rational design of next-generation macrolide antibiotics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of macrolide-ribosome interactions and the discovery of novel antibacterial agents.

References

- 1. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Initial Screening of Macrocin for Novel Therapeutic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocin is a macrolide antibiotic, a class of drugs known for their established antibacterial properties.[1][2][3][4] However, growing evidence suggests that macrolides also possess significant immunomodulatory and anti-inflammatory capabilities, independent of their antimicrobial action.[1][5][6] This technical guide outlines a comprehensive, tiered screening strategy to investigate the novel therapeutic potential of this compound beyond its antibiotic function. The proposed workflow encompasses a series of in vitro assays to evaluate its anti-inflammatory, immunomodulatory, and cytotoxic effects, providing a foundational dataset for further preclinical development. This document details the experimental protocols, data presentation formats, and key signaling pathways involved in this initial screening process.

Introduction

Macrolide antibiotics, such as erythromycin and clarithromycin, have demonstrated clinical efficacy in chronic inflammatory diseases, which is attributed to their ability to modulate immune responses.[5] These effects are largely mediated through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] this compound, as a member of the macrolide class, presents a compelling candidate for investigation into these novel therapeutic areas. This guide provides a systematic approach to the initial in vitro screening of this compound to identify and characterize potential anti-inflammatory, immunomodulatory, and anticancer properties.

Proposed Screening Workflow

The initial screening of this compound is proposed as a tiered approach, beginning with broad cytotoxicity assessments, followed by specific assays for anti-inflammatory and immunomodulatory activities.

Tier 1: Cytotoxicity Screening

The initial step is to determine the general cytotoxicity of this compound across a panel of human cell lines. This will establish a therapeutic window and guide concentration selection for subsequent assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., from the NCI-60 panel) and a normal human cell line (e.g., primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| A549 | Lung Cancer | Value |

| MCF7 | Breast Cancer | Value |

| HCT116 | Colon Cancer | Value |

| Jurkat | Leukemia | Value |

| HDF | Normal Fibroblast | Value |

Table 1: Hypothetical cytotoxicity data for this compound across various cell lines.

Tier 2: Anti-inflammatory and Immunomodulatory Screening

Based on the non-toxic concentration range determined in Tier 1, the anti-inflammatory and immunomodulatory effects of this compound will be investigated.

Cytokine Profiling in LPS-stimulated Macrophages

This assay will determine if this compound can suppress the production of pro-inflammatory cytokines.

Experimental Protocol:

-

Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7) in 24-well plates.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using a multiplex cytokine assay (e.g., Bio-Plex) or individual ELISA kits.[8][9]

Data Presentation:

| Cytokine | LPS Control (pg/mL) | This compound (1 µM) + LPS (pg/mL) | This compound (10 µM) + LPS (pg/mL) | % Inhibition (10 µM) |

| TNF-α | Value | Value | Value | Value |

| IL-6 | Value | Value | Value | Value |

| IL-1β | Value | Value | Value | Value |

| IL-10 | Value | Value | Value | Value |

Table 2: Hypothetical effect of this compound on cytokine production in LPS-stimulated macrophages.

NF-κB Signaling Pathway Assay

This assay will investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

The Genetic Architecture of Macrocin Production: A Technical Guide to its Regulatory Network

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocin, also known as Tylosin C, is a macrolide antibiotic and a key precursor in the biosynthesis of tylosin, a commercially significant veterinary therapeutic. The production of this compound is orchestrated by a complex and tightly regulated genetic network within the soil bacterium Streptomyces fradiae. Understanding this regulatory framework is paramount for targeted strain improvement and the development of novel macrolide derivatives. This technical guide provides an in-depth exploration of the genetic regulation of this compound production, detailing the key regulatory elements, their interactions, and the experimental methodologies used to elucidate this intricate system.

The Tylosin Biosynthetic Gene Cluster

The genes responsible for tylosin biosynthesis are colocalized in a large gene cluster within the S. fradiae genome. This cluster contains the structural genes encoding the polyketide synthase (PKS) responsible for the synthesis of the macrolactone ring, as well as genes for the biosynthesis and attachment of the three deoxy sugars: mycaminose, mycarose, and mycinose. Crucially, this cluster also harbors a cohort of regulatory genes that govern the expression of the biosynthetic machinery.

Key Regulators of this compound Biosynthesis

The production of this compound is controlled by a hierarchical network of both positive and negative regulators. These pathway-specific regulators respond to intracellular and intercellular signals to modulate the expression of the tylosin biosynthetic genes. The primary regulatory players identified to date are:

-

tylP : Encodes a γ-butyrolactone receptor homolog that functions as a repressor.

-

tylQ : Encodes a TetR-family repressor.

-

tylS : Encodes a Streptomyces antibiotic regulatory protein (SARP) family activator.

-

tylR : Encodes the primary pathway-specific activator that directly controls the expression of the tylosin biosynthetic genes.

-

tylU : Encodes a "helper" protein that potentiates the activity of TylS.

The Regulatory Cascade

The interplay between these regulators forms a sophisticated cascade that fine-tunes this compound production. A key signaling molecule, SFB1, a γ-butenolide, is essential for initiating the cascade by alleviating the repressive effects of TylP.

Signaling Pathway for this compound Production

Caption: A simplified model of the regulatory cascade controlling this compound production in S. fradiae.

Quantitative Effects of Regulatory Gene Manipulation

Genetic manipulation of the key regulatory genes has a profound impact on this compound and total tylosin production. The following table summarizes the quantitative effects observed in various studies.

| Gene Manipulated | Method of Manipulation | Effect on Tylosin Production | Fold Change | Reference |

| tylU | Gene Disruption | Decrease | ~80% reduction | [1] |

| tylR | Overexpression | Increase | Significant (not quantified) | [2] |

| tylS | Overexpression | Increase | Significant (not quantified) | [2] |

| tlrC, metKcs, adoKcs-metFcs, tylR | Combinatorial Overexpression | Increase | 23% increase | [2] |

| SFB1 signaling pathway | Engineering of the regulatory cascade | Increase | 2.93-fold | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.

Gene Inactivation using CRISPR/Cas9

This protocol describes the inactivation of a regulatory gene (e.g., tylP) in S. fradiae using a CRISPR/Cas9-based system.

// Nodes start [label="Design sgRNA targeting\nthe gene of interest", shape=ellipse, fillcolor="#FBBC05"]; construct [label="Construct CRISPR/Cas9 plasmid\nwith sgRNA and repair template"]; e_coli [label="Transform E. coli donor strain"]; conjugation [label="Conjugate with S. fradiae"]; selection [label="Select for exconjugants"]; verification [label="Verify gene knockout by PCR\nand sequencing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> construct; construct -> e_coli; e_coli -> conjugation; conjugation -> selection; selection -> verification; }

References

The Final Step: Unraveling the Conversion of Macrocin to Tylosin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin, a macrolide antibiotic of significant veterinary importance, is a secondary metabolite produced by the bacterium Streptomyces fradiae. Its complex biosynthesis involves a multistep pathway, culminating in the conversion of its direct precursor, Macrocin. Understanding the kinetics and enzymatic control of this final conversion is paramount for optimizing tylosin production and for the potential development of novel macrolide analogues through metabolic engineering. This guide provides a detailed exploration of the role of this compound as a precursor to Tylosin, presenting key quantitative data, experimental methodologies, and a visual representation of the biosynthetic pathway.

The Penultimate Step: this compound's Role in Tylosin Biosynthesis

This compound is the immediate precursor to Tylosin A, the most active component of the tylosin complex. The conversion of this compound to Tylosin is a crucial final step in the biosynthetic pathway, catalyzed by the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase (this compound O-methyltransferase).[1][2] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'''-hydroxyl group of the mycinose sugar moiety of this compound.[3][4] This methylation is the sole structural difference between this compound and Tylosin A.

The gene encoding this compound O-methyltransferase, designated as tylF, is located within the tylosin biosynthetic gene cluster (tyl) in Streptomyces fradiae.[5][6] Studies involving mutant strains of S. fradiae blocked in the tylF gene have demonstrated the accumulation of this compound and a corresponding lack of Tylosin production, confirming this compound's role as the direct precursor.[7]

Quantitative Analysis of this compound to Tylosin Conversion

The efficiency of the enzymatic conversion of this compound to Tylosin is a critical factor in the overall yield of the antibiotic. Several studies have investigated the kinetic properties of this compound O-methyltransferase and the bioconversion efficiencies in whole-cell fermentations.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Enzyme Activity | |||

| pH Optimum | 7.5 - 8.2 | Streptomyces fradiae extracts | [3] |

| Temperature Optimum | ~31 °C | Streptomyces fradiae extracts | [3] |

| Substrate and Product Inhibition | |||

| Substrate Inhibition | Observed at high this compound concentrations | Streptomyces fradiae | [8][9] |

| Product Inhibition | Inhibited by Tylosin | Streptomyces fradiae | [9] |

| Bioconversion Efficiency | |||

| Conversion of ¹⁴C-labeled this compound | Direct precursor to Tylosin | Streptomyces fradiae cultures | [10][11] |

Table 1: Key Quantitative Data on the Conversion of this compound to Tylosin

Experimental Protocols

A fundamental approach to elucidating the role of this compound involves the use of blocked mutants and bioconversion experiments. The following provides a generalized methodology based on published studies.

Generation and Characterization of Blocked Mutants

-

Mutagenesis: Spores of Streptomyces fradiae are subjected to mutagenesis using agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG).

-

Screening: Mutants are screened for their inability to produce Tylosin. This is often done by bioassay against a sensitive indicator organism or by chromatographic methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identification of this compound Accumulators: Mutants that accumulate this compound are identified by comparing their fermentation products to a known this compound standard using chromatographic and spectroscopic techniques (e.g., mass spectrometry, NMR). These mutants are often designated as tylF mutants.[7]

Bioconversion Studies

-

Culture Preparation: A culture of a tylF mutant strain of S. fradiae (which is unable to synthesize Tylosin but can convert exogenously supplied precursors) is grown in a suitable fermentation medium.

-

Precursor Feeding: A sterile solution of purified this compound (often radiolabeled, e.g., with ¹⁴C, for easier tracking) is added to the culture at a specific growth phase.[10][11]

-

Fermentation and Sampling: The fermentation is continued under controlled conditions. Samples are withdrawn at regular intervals.

-

Extraction and Analysis: The macrolide antibiotics are extracted from the fermentation broth and mycelium using an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by TLC or HPLC to detect the presence and quantity of Tylosin, demonstrating the conversion of the supplied this compound.[10][11]

In Vitro Enzyme Assays

-

Preparation of Cell-Free Extracts: Streptomyces fradiae mycelium is harvested, washed, and disrupted (e.g., by sonication or French press) to obtain a cell-free extract containing the active enzymes.[3]

-

Assay Mixture: The reaction mixture typically contains the cell-free extract, this compound, S-adenosyl-L-methionine (as the methyl donor), and a suitable buffer system with required cofactors like Mg²⁺.[3]

-

Incubation and Analysis: The mixture is incubated at the optimal temperature (around 31°C). The reaction is stopped, and the amount of Tylosin formed is quantified using HPLC.[3]

Visualizing the Biosynthetic Pathway

The final steps of Tylosin biosynthesis, highlighting the conversion of this compound, can be visualized as a clear signaling pathway.

Caption: The terminal methylation steps in Tylosin biosynthesis.

The logical workflow for identifying this compound's role can also be diagrammed.

Caption: Experimental workflow to confirm this compound as a Tylosin precursor.

The conversion of this compound to Tylosin, catalyzed by this compound O-methyltransferase, represents the terminal and a critical regulatory point in the biosynthesis of this important antibiotic. The methodologies outlined, particularly the use of blocked mutants and bioconversion studies, have been instrumental in defining this relationship. For researchers and professionals in drug development, a thorough understanding of this step is essential for rational strain improvement strategies aimed at enhancing Tylosin yield and for the bioengineering of novel macrolide structures with improved therapeutic properties. The quantitative data and experimental frameworks presented here provide a solid foundation for future research in this field.

References

- 1. This compound O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Properties of S-adenosyl-L-methionine:this compound O-methyltransferase in extracts of Streptomyces fradiae strains which produce normal or elevated levels of tylosin and in mutants blocked in specific O-methylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-Adenosyl-L-methionine: this compound O-methyltransferase activities in a series of Streptomyces fradiae mutants that produce different levels of the macrolide antibiotic tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Enzymes in the Macrocin Biosynthetic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the enzymes involved in the biosynthetic pathway of macrocin, a key intermediate in the production of the macrolide antibiotic tylosin. This document details the functions of these enzymes, presents available quantitative data, outlines experimental protocols for their characterization, and visualizes the biosynthetic and regulatory pathways.

Introduction to this compound Biosynthesis

This compound is a 16-membered macrolide antibiotic that serves as the penultimate precursor to tylosin, a commercially significant veterinary antibiotic. The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the tyl gene cluster in Streptomyces fradiae. This pathway involves the assembly of a polyketide backbone, followed by a series of post-polyketide synthase (PKS) modifications, including hydroxylations, glycosylations, and methylations. A thorough understanding of the enzymes catalyzing these steps is crucial for efforts in metabolic engineering to improve tylosin yields and to generate novel macrolide analogues.

Key Enzymes in the this compound Biosynthetic Pathway

The biosynthesis of this compound from the polyketide precursor, tylactone, involves several key classes of enzymes: cytochrome P450 hydroxylases, glycosyltransferases, and O-methyltransferases.

Polyketide Synthase (PKS)

The initial step in the biosynthesis of the this compound macrocycle is the formation of the polyketide chain, which is cyclized to form tylactone. This process is carried out by a Type I polyketide synthase.

Cytochrome P450 Hydroxylases: TylI and TylHI

Following the formation of the tylactone ring, two cytochrome P450 monooxygenases, TylI and TylHI, are responsible for specific hydroxylations. TylI catalyzes the oxidation of the C-20 methyl group, while TylHI hydroxylates the C-23 methyl group. These hydroxylations are critical for the subsequent attachment of sugar moieties.

Glycosyltransferases: TylMII, TylN, and TylCV

Three distinct glycosyltransferases are involved in decorating the macrolactone core with deoxy sugars. TylMII attaches mycaminose, TylN adds mycinose (as 6-deoxy-D-allose), and TylCV is responsible for the addition of mycarose. The sequential action of these enzymes is crucial for the bioactivity of the final product.

O-Methyltransferases: TylE and TylF

The final steps in the formation of this compound and its conversion to tylosin involve two S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, TylE and TylF. TylE catalyzes the 2'''-O-methylation of the 6-deoxy-D-allose moiety, while TylF, also known as this compound O-methyltransferase, is responsible for the 3'''-O-methylation of this compound to yield tylosin. TylF is a rate-limiting enzyme in the overall tylosin biosynthetic pathway.[1]

Data Presentation: Quantitative Enzyme Characterization

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that while the functions of many of these enzymes are known, detailed kinetic parameters are not available for all of them in the current literature.

| Enzyme | Gene | Subunit Molecular Weight (Da) | Holoenzyme Molecular Weight (Da) | Isoelectric Point (pI) | Optimal pH | Optimal Temperature (°C) |

| This compound O-methyltransferase (TylF) | tylF | 32,000[2] | 65,000 (dimer)[2] | 4.5[2] | 7.5 - 8.0[2] | 31[2] |

| Demethylthis compound O-methyltransferase | 42,000[3] | 122,000 - 126,000 (trimer)[3] | 6.0[3] | 7.8 - 8.5[3] | 42[3] |

| Enzyme | Substrate(s) | Km | kcat | Vmax | Vmax/Km Ratio | Kinetic Mechanism |

| This compound O-methyltransferase (TylF) | S-adenosyl-L-methionine, this compound | Not Reported | Not Reported | Not Reported | Similar for this compound and lactenocin conversion[2] | Ordered Bi Bi[2] |

| Demethylthis compound O-methyltransferase | S-adenosyl-L-methionine, Demethylthis compound | Not Reported | Not Reported | Not Reported | Varied slightly for analogous conversions[3] | Ordered Bi Bi[3] |

Note: Specific quantitative values for Km, kcat, and Vmax for these enzymes were not available in the searched literature. The tables are structured to present this data once it becomes accessible.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in the this compound biosynthetic pathway.

Heterologous Expression and Purification of His-tagged TylF in E. coli

This protocol describes the expression and purification of recombinant TylF with an N-terminal hexa-histidine (His6) tag from E. coli.

1. Gene Cloning and Expression Vector Construction:

-

The tylF gene is amplified from S. fradiae genomic DNA by PCR.

-

The amplified gene is cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal His6-tag sequence.

2. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

3. Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

-

The clarified lysate is applied to a Ni-NTA (nickel-nitrilotriacetic acid) agarose column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

The His-tagged TylF is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

5. Protein Purity and Concentration:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA assay).

HPLC-Based Assay for this compound O-methyltransferase (TylF) Activity

This protocol details a high-performance liquid chromatography (HPLC) method to determine the activity of TylF by measuring the formation of tylosin from this compound.[4]

1. Reaction Mixture:

-

A typical reaction mixture contains:

-

Purified TylF enzyme

-

This compound (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Buffer (e.g., Tris-HCl, pH 7.5-8.0)

-

Mg2+, Mn2+, or Co2+ ions[2]

-

2. Enzymatic Reaction:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at the optimal temperature (31°C) for a defined period.

-

The reaction is stopped by the addition of a quenching agent (e.g., an organic solvent like ethyl acetate).

3. Sample Preparation for HPLC:

-

The reaction product (tylosin) is extracted from the reaction mixture using an organic solvent.

-

The organic layer is evaporated to dryness and the residue is redissolved in the HPLC mobile phase.

4. HPLC Analysis:

-

The sample is injected onto a reverse-phase HPLC column (e.g., C18).

-

The separation is achieved using an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).

-

The elution of this compound and tylosin is monitored by UV detection at an appropriate wavelength (e.g., 285 nm).[4]

-

The amount of tylosin produced is quantified by comparing the peak area to a standard curve of known tylosin concentrations.

5. Calculation of Enzyme Activity:

-

Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.

Visualization of Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway and the regulatory cascade controlling its production.

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway from tylactone to this compound.

Regulatory Cascade of Tylosin Biosynthesis

Caption: The regulatory cascade controlling the expression of tylosin biosynthetic genes.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion

The enzymes of the this compound biosynthetic pathway represent a fascinating system for studying the biosynthesis of complex natural products. While significant progress has been made in identifying and functionally characterizing these enzymes, a complete quantitative understanding of their kinetics is still an area for future research. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important biosynthetic system, with the ultimate goal of improving antibiotic production and engineering novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a novel butenolide signal system to regulate high production of tylosin in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Macrocin

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] This value is a critical metric in drug discovery and clinical microbiology to determine a pathogen's susceptibility to a particular antimicrobial agent and to guide effective treatment strategies.[3] These application notes provide a detailed protocol for determining the MIC of Macrocin, a macrolide antibiotic, using the broth microdilution method. This method is widely adopted due to its accuracy and suitability for testing multiple antibiotics simultaneously.[5] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol outlines the steps for determining the MIC of this compound against a specific bacterial strain. The broth microdilution method involves preparing a series of twofold dilutions of this compound in a 96-well microtiter plate, inoculating the wells with a standardized bacterial suspension, and determining the lowest concentration of the antibiotic that inhibits bacterial growth.[5][8]

1. Materials and Reagents:

-

This compound powder (of known potency)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain to be tested (e.g., Staphylococcus aureus ATCC® 29213™ as a quality control strain)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of this compound Stock Solution:

A stock solution of this compound should be prepared at a concentration that is a multiple of the highest concentration to be tested.

-

Calculation: Use the following formula to determine the amount of this compound powder needed:

-

Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)

-

-

Procedure:

-

Weigh the calculated amount of this compound powder.

-

Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent does not affect bacterial growth at the final concentration used in the assay.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

-

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][10]

4. Serial Dilution of this compound in a 96-Well Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

-

Add 200 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.

-

Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

This will result in wells 1-10 containing 100 µL of serially diluted this compound.

5. Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.

-

Well 11 (growth control) contains inoculum but no antibiotic.

-

Well 12 (sterility control) contains only CAMHB and no inoculum.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5][11]

6. Reading and Interpreting the Results:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror or a spectrophotometer can be used for more accurate assessment.

-

The sterility control (well 12) should show no growth.

-

The growth control (well 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[1][2][3][4][9][5][12]

Data Presentation

Quantitative data from the MIC determination protocol should be summarized in a clear and structured format.

Table 1: this compound Serial Dilution Scheme in a 96-Well Plate

| Well Number | This compound Concentration (µg/mL) | Volume of this compound Solution (µL) | Volume of CAMHB (µL) | Volume of Inoculum (µL) | Final Volume (µL) |

| 1 | 64 | 100 (from 128 µg/mL stock) | 0 | 100 | 200 |

| 2 | 32 | 100 (from well 1) | 100 | 100 | 200 |

| 3 | 16 | 100 (from well 2) | 100 | 100 | 200 |

| 4 | 8 | 100 (from well 3) | 100 | 100 | 200 |

| 5 | 4 | 100 (from well 4) | 100 | 100 | 200 |

| 6 | 2 | 100 (from well 5) | 100 | 100 | 200 |

| 7 | 1 | 100 (from well 6) | 100 | 100 | 200 |

| 8 | 0.5 | 100 (from well 7) | 100 | 100 | 200 |

| 9 | 0.25 | 100 (from well 8) | 100 | 100 | 200 |

| 10 | 0.125 | 100 (from well 9) | 100 | 100 | 200 |

| 11 | 0 (Growth Control) | 0 | 100 | 100 | 200 |

| 12 | 0 (Sterility Control) | 0 | 200 | 0 | 200 |

Table 2: Example of MIC Result Interpretation

| Well Number | This compound Concentration (µg/mL) | Visual Growth (+/-) | Interpretation |

| 1 | 64 | - | No Growth |

| 2 | 32 | - | No Growth |

| 3 | 16 | - | No Growth |

| 4 | 8 | - | No Growth |

| 5 | 4 | - | No Growth |

| 6 | 2 | + | Growth |

| 7 | 1 | + | Growth |

| 8 | 0.5 | + | Growth |

| 9 | 0.25 | + | Growth |

| 10 | 0.125 | + | Growth |

| 11 | 0 (Growth Control) | + | Valid |

| 12 | 0 (Sterility Control) | - | Valid |

| Result | MIC = 4 µg/mL |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound MIC determination protocol.

Caption: Workflow for this compound MIC determination.

Quality Control

To ensure the accuracy and reliability of the MIC results, quality control (QC) is essential.[13]

-

Reference Strains: A well-characterized reference strain with a known MIC range for this compound (or a similar macrolide) should be tested concurrently with the clinical isolates. For example, Staphylococcus aureus ATCC® 29213™.

-

Acceptance Criteria: The MIC value obtained for the QC strain must fall within the acceptable range as defined by CLSI or EUCAST guidelines.

-

Growth and Sterility Controls: The growth control must show adequate growth, and the sterility control must remain clear. If either of these controls fails, the test is invalid and must be repeated.

Troubleshooting

Table 3: Common Issues and Troubleshooting Steps

| Issue | Possible Cause(s) | Recommended Action |

| No growth in any wells, including growth control | Inoculum viability issue, improper incubation conditions, residual sterilant in the plate | Verify the viability of the bacterial culture. Check incubator temperature and atmosphere. Use a new, sterile microtiter plate. |

| Growth in the sterility control well | Contamination of the broth, pipette tips, or plate | Use fresh, sterile media and consumables. Review aseptic technique. |